1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-11-14(12(2)20-17(19-11)24-4)5-6-15(22)21-9-7-13(8-10-21)16(23)18-3/h13H,5-10H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRTVPHQUKVXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CCC(CC2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide is a novel derivative with potential therapeutic applications. This article examines its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₄H₁₈N₄O₂S
- SMILES Notation : CC(C(=O)N(C)C1CCN(CC1)C(=N)C2=C(N=C(SC)C(=C2)C)C(C)=O)C)
This structure incorporates a piperidine ring and a pyrimidine moiety, which are known to contribute to various pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent, enzyme inhibitor, and its effects on various cellular pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives containing the pyrimidine structure can inhibit cell proliferation in breast and lung cancer cell lines with IC₅₀ values ranging from 0.77 µM to 1.10 µM compared to standard chemotherapeutics like doxorubicin .
The proposed mechanisms include:
- Inhibition of key signaling pathways such as the EGFR and c-Met pathways, which are crucial for tumor growth and metastasis.
- Induction of apoptosis through the activation of the intrinsic apoptotic pathway, evidenced by increased levels of cytochrome C in treated cells .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated strong inhibitory activity against acetylcholinesterase (AChE), which is vital for neurotransmitter regulation. Inhibition values (IC₅₀) for related compounds have been reported as low as 0.63 µM .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Pyrimidine Derivatives : A study synthesized various pyrimidine derivatives and tested their antibacterial and anticancer properties. The results indicated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, alongside promising anticancer activities .
- Piperidine Moieties : Another investigation focused on piperidine derivatives, revealing their utility in treating cocaine addiction and managing glucose levels in diabetic models .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways associated with tumor growth.
Case Study:
A study published in Cancer Research highlighted that derivatives of pyrimidine compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent .
Metabolic Syndrome Treatment
The compound may also play a role in treating metabolic syndrome, which includes conditions like type 2 diabetes and obesity. It has been suggested that the compound could inhibit enzymes related to glucose metabolism and fat storage.
Research Findings:
In vitro studies have shown that similar compounds can modulate insulin sensitivity and lipid profiles, indicating a potential application in managing metabolic disorders .
Q & A
Q. What are the critical synthetic steps for preparing 1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide?
The synthesis involves:
- Acylation of the pyrimidine core : Reacting 4,6-dimethyl-2-methylsulfanylpyrimidine with propanoyl chloride under anhydrous conditions (e.g., DMF as solvent, NaH as base) .
- Piperidine functionalization : Coupling the acylated intermediate with N-methylpiperidine-4-carboxamide via nucleophilic acyl substitution, requiring precise temperature control (60–80°C) and solvent selection (e.g., dichloromethane or THF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methylsulfanyl at C2, dimethyl groups at C4/C6) and piperidine conformation .
- Mass spectrometry (ESI-MS or GC-MS) : To confirm molecular weight (e.g., [M+H]+ at m/z 406.2) and detect impurities .
- IR spectroscopy : Identification of carbonyl stretches (amide C=O at ~1650 cm, propanoyl C=O at ~1720 cm) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthetic yield and selectivity?
- Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for key steps like acylation or cyclization .
- Apply machine learning to predict optimal reaction conditions (e.g., solvent polarity, temperature) by training models on historical kinetic data .
- Validate predictions with microfluidic reactors for high-throughput experimentation .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Orthogonal assays : Validate target inhibition using both enzymatic (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) assays to rule out assay-specific artifacts .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methylsulfanyl with ethylthio) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Compare datasets across studies, accounting for variables like cell line heterogeneity or compound batch purity .
Q. How can researchers design assays to evaluate this compound’s potential as a kinase inhibitor?
- Kinase profiling panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Crystallography : Co-crystallize the compound with target kinases (e.g., CDK2 or EGFR) to confirm binding modes and guide SAR .
- Cellular thermal shift assays (CETSA) : Measure target engagement in live cells by monitoring thermal stabilization of kinases .
Q. What are the challenges in characterizing stereochemical outcomes during synthesis, and how are they addressed?
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA-3 and polarimetric detection .
- X-ray crystallography : Determine absolute configuration of crystalline intermediates (e.g., piperidine-carboxamide derivatives) .
- Circular dichroism (CD) : Correlate optical activity with synthetic batches to ensure stereochemical consistency .
Q. How can kinetic studies elucidate degradation pathways under physiological conditions?
- Forced degradation : Expose the compound to stressors (pH extremes, UV light) and analyze degradation products via LC-MS .
- Isotope labeling : Use C-labeled analogs to track metabolic breakdown in hepatocyte models .
- Computational prediction : Apply software like ADMET Predictor™ to simulate hydrolysis or oxidative pathways .
Methodological Guidance for Contradictions
Q. How to address discrepancies in reported synthetic yields (e.g., 79.9% vs. 61% in similar protocols)?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, stoichiometry) to identify critical factors .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize endpoint determination .
- Scale-down validation : Replicate low-yield conditions in microreactors to isolate causes (e.g., mixing inefficiencies) .
Q. What advanced techniques validate purity for in vivo studies?
- Hyphenated LC-MS/MS : Detect trace impurities (<0.1%) with high sensitivity .
- Elemental analysis : Confirm C, H, N, S content matches theoretical values (±0.3%) .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity to rule out hydrate formation during storage .
Q. How can researchers leverage computational modeling to predict off-target effects?
- Molecular docking : Screen against databases like ChEMBL to identify potential off-targets (e.g., GPCRs, ion channels) .
- Proteome-wide docking : Use tools like AutoDock Vina for large-scale virtual profiling .
- Machine learning : Train models on toxicity datasets (e.g., Tox21) to flag structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
